molecular formula C17H11Cl2N3O4 B2402905 N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 891140-19-5

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No. B2402905
CAS RN: 891140-19-5
M. Wt: 392.19
InChI Key: KKJOQGVPQLYULP-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, which is the step-by-step sequence of reactions by which the overall chemical change occurs .


Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, density, molar mass, and specific rotation. The compound’s chemical properties like reactivity, stability, and types of reactions it undergoes are also analyzed .

Scientific Research Applications

Anticancer Activity

  • A study on the synthesis and anticancer evaluation of benzamides, including compounds with oxadiazole moieties, showed that these compounds exhibited moderate to excellent anticancer activity against various cancer cell lines. This suggests the potential of similar compounds for developing new anticancer agents (Ravinaik et al., 2021).

Antimicrobial Activity

  • Another research explored the synthesis and antimicrobial activity of 1,2,4-oxadiazoles, highlighting their potential in creating new antimicrobial agents. Such studies demonstrate the versatility of oxadiazole derivatives in combating microbial infections (Bektaş et al., 2007).

Biological Evaluation and Docking Studies

  • Research on the synthesis, characterization, antimicrobial evaluation, and docking studies of tetrazol-thiophene carboxamides indicates the significance of structural analysis in understanding the biological activity of compounds with similar frameworks. These studies are crucial for the rational design of molecules with desired biological properties (Talupur et al., 2021).

Antioxidant Activity

  • A study focused on the synthesis of oxadiazoles bearing di-tert-butylphenol moieties evaluated their antioxidant properties. The findings from such research are essential for developing compounds with potential antioxidant applications, contributing to the treatment or prevention of diseases caused by oxidative stress (Shakir et al., 2014).

Mechanism of Action

For biologically active compounds, the mechanism of action refers to the specific biochemical interaction through which the substance produces its pharmacological effect .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

This involves discussing potential future research directions, such as new synthetic routes, potential applications, and areas where further studies are needed .

properties

IUPAC Name

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2N3O4/c18-9-5-6-11(19)10(7-9)16-21-22-17(26-16)20-15(23)14-8-24-12-3-1-2-4-13(12)25-14/h1-7,14H,8H2,(H,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJOQGVPQLYULP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=NN=C(O3)C4=C(C=CC(=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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